Ethyl 4-fluoro-3-nitrobenzenesulfonate Ethyl 4-fluoro-3-nitrobenzenesulfonate
Brand Name: Vulcanchem
CAS No.: 3914-11-2
VCID: VC18632403
InChI: InChI=1S/C8H8FNO5S/c1-2-15-16(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
SMILES:
Molecular Formula: C8H8FNO5S
Molecular Weight: 249.22 g/mol

Ethyl 4-fluoro-3-nitrobenzenesulfonate

CAS No.: 3914-11-2

Cat. No.: VC18632403

Molecular Formula: C8H8FNO5S

Molecular Weight: 249.22 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-fluoro-3-nitrobenzenesulfonate - 3914-11-2

CAS No. 3914-11-2
Molecular Formula C8H8FNO5S
Molecular Weight 249.22 g/mol
IUPAC Name ethyl 4-fluoro-3-nitrobenzenesulfonate
Standard InChI InChI=1S/C8H8FNO5S/c1-2-15-16(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3
Standard InChI Key HWRUIKOUKIKIFH-UHFFFAOYSA-N
Canonical SMILES CCOS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-]

Chemical Identity and Structural Properties

Ethyl 4-fluoro-3-nitrobenzenesulfonate belongs to the sulfonate ester class, featuring a benzene ring substituted with fluorine (–F), nitro (–NO₂), and ethyl sulfonate (–SO₃C₂H₅) groups. Its molecular formula is C₈H₈FNO₅S, with a molecular weight of 249.22 g/mol . Key structural attributes include:

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number3914-11-2
Molecular FormulaC₈H₈FNO₅S
Molecular Weight249.22 g/mol
IUPAC NameEthyl 4-fluoro-3-nitrobenzene-1-sulfonate
Boiling PointNot reported
Melting PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

The compound’s reactivity stems from its electron-withdrawing nitro and fluorine groups, which activate the aromatic ring for nucleophilic substitution and facilitate participation in coupling reactions .

StepReagents/ConditionsPurpose
SulfonationH₂SO₄ or ClSO₃H, 0–50°CIntroduce –SO₃H group
EsterificationEthanol, H₂SO₄ (catalyst), refluxConvert –SO₃H to –SO₃C₂H₅

Applications in Chemical Research

Pharmaceutical Intermediates

The compound’s nitro and sulfonate groups make it a valuable precursor in drug discovery. For example, nitroaromatics are frequently reduced to amines for further functionalization, while sulfonate esters serve as leaving groups in nucleophilic substitutions . A study on ethyl 4-fluoro-3-nitrobenzoate demonstrated its role in synthesizing heterocyclic compounds with antimicrobial activity , suggesting similar potential for the sulfonate derivative.

Agrochemical Development

Fluorinated nitroaromatics are integral to herbicides and pesticides. The fluorine atom enhances bioavailability and metabolic stability, while the nitro group aids in binding to biological targets .

Materials Science

Sulfonate esters are employed in polymer chemistry as cross-linking agents. The nitro group’s electron-deficient nature could facilitate charge-transfer complexes in conductive materials.

Research Gaps and Future Directions

Current literature lacks detailed kinetic studies and ecological impact assessments for ethyl 4-fluoro-3-nitrobenzenesulfonate. Future research should prioritize:

  • Green Synthesis Routes: Developing catalytic methods to reduce waste.

  • Toxicological Profiling: Evaluating acute/chronic toxicity in model organisms.

  • Advanced Applications: Exploring use in photodynamic therapy or organic electronics.

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